4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-ethanesulfonamidobenzene-1-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate to form 4-ethanesulfonamidobenzene. This intermediate is then reacted with cyanamide under acidic conditions to yield 4-ethanesulfonamidobenzene-1-carboximidamide, which is subsequently converted to its hydrochloride salt .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethanesulfonamidobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4-Aminobenzenesulfonamide: A precursor in the synthesis of this compound.
4-Ethanesulfonamidobenzene: An intermediate in the synthetic route.
4-Sulfonamidobenzene-1-carboximidamide: A structurally related compound with similar chemical properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .
Properties
IUPAC Name |
4-(ethylsulfonylamino)benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c1-2-15(13,14)12-8-5-3-7(4-6-8)9(10)11;/h3-6,12H,2H2,1H3,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKCKCZAGDPVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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